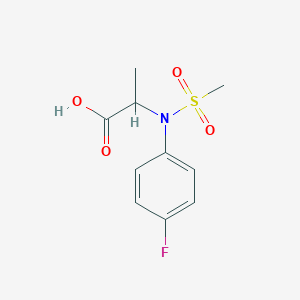

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

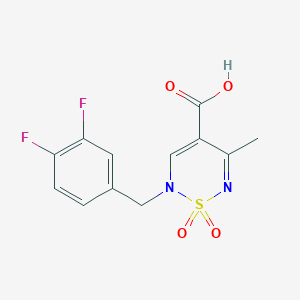

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine, also known as FMAL, is a synthetic amino acid that has been widely used in scientific research. It is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. FMAL has been used in various fields of research, including drug discovery, protein engineering, and biochemical studies.

Aplicaciones Científicas De Investigación

Protein Engineering and Biotherapeutic Applications

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine and similar compounds play a significant role in protein engineering and biotherapeutic applications. The introduction of novel chemical bonds into proteins, such as those involving aryl fluorosulfates, expands the possibilities for biochemical research and therapeutic interventions. Aryl fluorosulfates like fluorosulfonyloxybenzoyl-l-lysine (FSK) exhibit biocompatibility and can covalently target natural residues in proteins, making them valuable for creating covalent bonds in diverse proteins both in vitro and in vivo. This has broad implications for biological research and the development of new biotherapeutics (Liu et al., 2021).

Chemical Biology and Medicinal Chemistry

Compounds like N-(4-fluorophenyl)-N-(methylsulfonyl)alanine are finding increased use in chemical biology and medicinal chemistry. The ability of aryl fluorosulfates to engage different amino acid residues in functional protein sites enables various chemogenomic and chemoproteomic techniques. These methods have shown promise in drug discovery and biomedical research, highlighting the compound's utility in these fields (Jones, 2018).

Enzyme Inactivation and Protein Tagging

Another application is in mechanism-based inhibitor development and protein tagging methods in chemical biology, including activity-based protein profiling and proteolysis-targeting chimeras. For instance, the development of a class of quaternary, α-(1'-fluoro)vinyl amino acids offers a novel approach to PLP enzyme inactivation, highlighting the role of these compounds in creating specific functionalities for targeted enzyme inactivation in biological environments (McCune et al., 2017).

Protease Inhibition

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine-related compounds have been utilized in synthesizing protease inhibitors. For instance, sulfonyl amino acyl hydroxamates incorporating similar structural elements have been effective in inhibiting bacterial collagenase, a protease involved in the degradation of the extracellular matrix. This demonstrates their potential in developing new therapeutic agents targeting specific enzymes (Clare et al., 2001).

Propiedades

IUPAC Name |

2-(4-fluoro-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQXERXKOJUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)